molecular formula C13H16O B12559975 5-Methyl-6-phenylhex-3-en-2-one CAS No. 193476-31-2

5-Methyl-6-phenylhex-3-en-2-one

Cat. No.: B12559975
CAS No.: 193476-31-2
M. Wt: 188.26 g/mol
InChI Key: QUVNBNFHPXAOIP-UHFFFAOYSA-N
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Description

5-Methyl-6-phenylhex-3-en-2-one is a chemical compound with the molecular formula C13H16O It is known for its distinct structure, which includes a methyl group, a phenyl group, and a hexenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-phenylhex-3-en-2-one typically involves the aldol condensation reaction. This reaction is carried out between acetophenone and isobutyraldehyde in the presence of a base such as sodium hydroxide. The reaction conditions usually include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as zeolites can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-phenylhex-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of benzoic acid or phenylacetic acid.

    Reduction: Formation of 5-Methyl-6-phenylhexan-2-ol or 5-Methyl-6-phenylhexane.

    Substitution: Formation of substituted phenylhexenones.

Scientific Research Applications

5-Methyl-6-phenylhex-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: It serves as a probe in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 5-Methyl-6-phenylhex-3-en-2-one involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved include signal transduction and metabolic processes, where the compound can either inhibit or activate specific biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-phenylhex-2-en-1-one
  • 6-Methyl-7-phenylhept-3-en-2-one
  • 3-Methyl-4-phenylpent-2-en-1-one

Uniqueness

5-Methyl-6-phenylhex-3-en-2-one is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its combination of a methyl group, phenyl group, and hexenone backbone sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.

Properties

CAS No.

193476-31-2

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

5-methyl-6-phenylhex-3-en-2-one

InChI

InChI=1S/C13H16O/c1-11(8-9-12(2)14)10-13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3

InChI Key

QUVNBNFHPXAOIP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)C=CC(=O)C

Origin of Product

United States

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